

Diboron Tetrafluoride: A Comprehensive Technical Guide to its Synthesis and Discovery

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Compound of Interest

Compound Name: *Diboron tetrafluoride*

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Introduction

Diboron tetrafluoride (B_2F_4), a colorless gas at room temperature, stands as the most stable of the diboron tetrahalides.[1] Its discovery and the subsequent exploration of its chemistry have provided valuable insights into the nature of boron-boron bonds and have paved the way for its use in various synthetic applications. This technical guide provides an in-depth overview of the synthesis, discovery, and key properties of **diboron tetrafluoride**, tailored for professionals in research and development.

Discovery

The first successful synthesis and characterization of **diboron tetrafluoride** were reported in 1958 by Arthur Finch and Hermann Irving Schlesinger.[1] Their work involved the fluorination of diboron tetrachloride (B_2Cl_4) with antimony trifluoride (SbF_3). This seminal work opened the door to further investigations into the structure and reactivity of this intriguing molecule.

Molecular Structure and Properties

Subsequent to its discovery, the molecular structure of **diboron tetrafluoride** was elucidated by Louis Trefonas and William N. Lipscomb in 1958 through X-ray diffraction studies.[2] Their research revealed a planar molecular geometry for B_2F_4 in the solid state.[2]

Key physical and structural properties of **diboron tetrafluoride** are summarized in the table below.

Property	Value	Reference
Molecular Formula	B ₂ F ₄	[1]
Molar Mass	97.62 g/mol	[1]
Appearance	Colorless gas	[1]
Melting Point	-56 °C	[1]
Boiling Point	-34 °C	[1]
B-B Bond Distance	1.72 Å	[1]

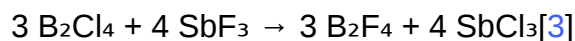
Synthesis of Diboron Tetrafluoride

Several methods have been developed for the synthesis of **diboron tetrafluoride**. The following sections detail the key experimental protocols.

Fluorination of Diboron Tetrachloride with Antimony Trifluoride (Finch and Schlesinger Method)

This is the original method for the synthesis of **diboron tetrafluoride**.

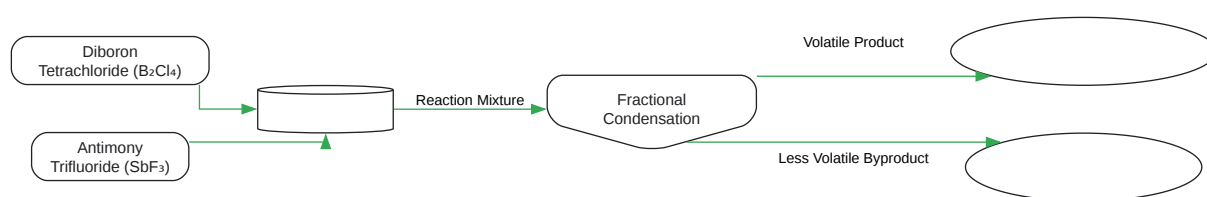
Reaction:



Experimental Protocol:

- Reactants: Diboron tetrachloride (B₂Cl₄) and Antimony trifluoride (SbF₃).
- Procedure: The reaction is typically carried out by reacting diboron tetrachloride with antimony trifluoride.[3] The **diboron tetrafluoride** produced is a volatile product and needs to be handled in a vacuum line.

- Purification: The product, **diboron tetrafluoride**, is separated from the less volatile antimony trichloride by fractional condensation.[3]
- Yield: The yield of this reaction is not explicitly stated in the initial reports but is a viable laboratory-scale synthesis.
- Note: Diboron tetrachloride is a highly reactive and air-sensitive compound, requiring careful handling under inert atmosphere. Some studies have noted the instability of **diboron tetrafluoride** in a vacuum, where it can decompose to boron trifluoride.[3]



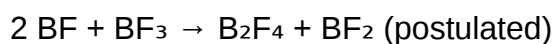
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Figure 1. Experimental workflow for the synthesis of **diboron tetrafluoride** via the Finch and Schlesinger method.

Reaction of Boron Monofluoride with Boron Trifluoride

Diboron tetrafluoride can also be formed by the reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1]

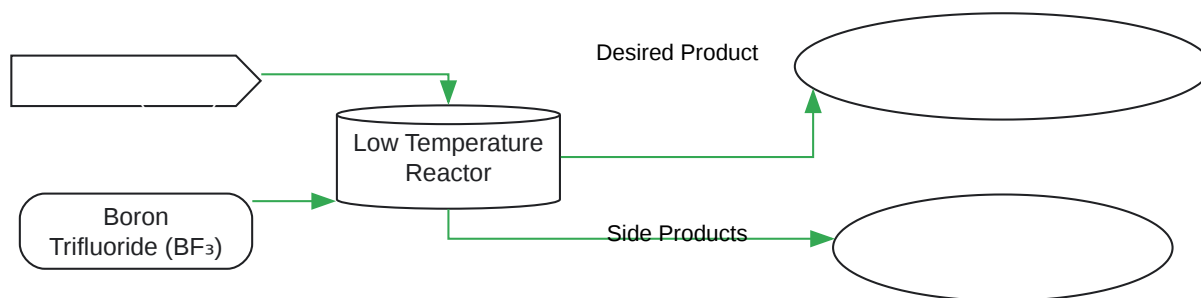
Reaction:



Experimental Protocol:

- Reactants: Boron monofluoride (BF) and Boron trifluoride (BF₃).

- Procedure: Boron monofluoride, a transient species, is generated in situ and reacted with boron trifluoride at low temperatures to prevent the formation of higher polymers.[1]
- Note: This method is less common for preparative scale synthesis due to the challenges in generating and handling the highly reactive boron monofluoride.



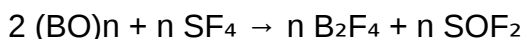
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Figure 2. Conceptual workflow for the synthesis of **diboron tetrafluoride** from boron monofluoride and boron trifluoride.

Reaction of Boron Monoxide with Sulfur Tetrafluoride

A more economical route for the preparation of **diboron tetrafluoride** involves the reaction of boron monoxide with sulfur tetrafluoride.[4]

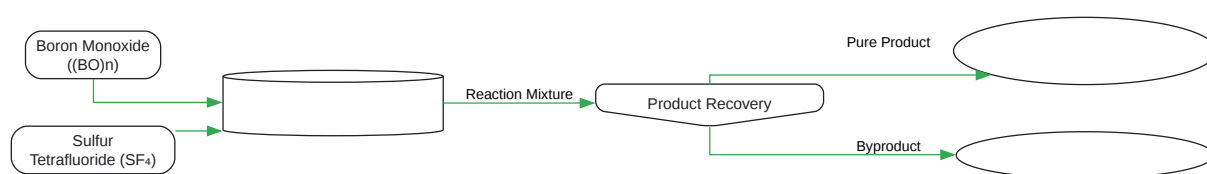
Reaction:



Experimental Protocol:

- Reactants: Boron monoxide ((BO)_n) and Sulfur tetrafluoride (SF₄).
- Procedure: The reaction is carried out by treating boron monoxide with sulfur tetrafluoride at a temperature below ambient temperature in a substantially anhydrous and oxygen-free atmosphere.[4]

- Purification: The resulting **diboron tetrafluoride** is recovered as a substantially pure product.[4]
- Note: This method is presented as a more commercially viable option due to the lower cost and greater availability of the starting materials compared to diboron tetrachloride.[4]



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Figure 3. Experimental workflow for the synthesis of **diboron tetrafluoride** from boron monoxide and sulfur tetrafluoride.

Spectroscopic Data

The characterization of **diboron tetrafluoride** has been accomplished through various spectroscopic techniques.

Spectroscopic Data	Values and Observations	Reference
Infrared (IR) Spectroscopy	The infrared spectrum of gaseous B ₂ F ₄ has been reported over the range of 2.5 to 50 μm. The band envelopes and differences between gas and solid-state spectra suggest a structural difference, with a staggered (D _{2d}) configuration in the gas phase and a planar (D _{2h}) configuration in the solid state.	[5]
Raman Spectroscopy	The Raman spectra of B ₂ F ₄ in both gaseous and crystalline states have been recorded from 25 to 1500 cm ⁻¹ . The data for the solid state are consistent with a D _{2h} molecular symmetry.	[5]
Mass Spectrometry	Mass spectrometric studies have been conducted, providing information on the fragmentation pattern of diboron tetrafluoride upon ionization.	[6]
¹¹ B NMR Spectroscopy	While specific data for B ₂ F ₄ is not readily available in the searched literature, the ¹¹ B NMR spectrum would be expected to show a single resonance, potentially broadened due to the quadrupolar nature of the boron nucleus.	[7][8]

¹⁹ F NMR Spectroscopy	Similar to ¹¹ B NMR, specific ¹⁹ F NMR data for B ₂ F ₄ is not detailed in the provided search results. The spectrum would be expected to show a single resonance for the four equivalent fluorine atoms, possibly showing coupling to the boron isotopes.	[9][10]
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Conclusion

Diboron tetrafluoride, since its discovery in the mid-20th century, has been a subject of significant academic interest. The synthetic routes, particularly the fluorination of diboron tetrachloride, have been well-established, with newer methods offering more economical alternatives. Its structural and spectroscopic properties have been thoroughly investigated, revealing interesting aspects of its bonding and geometry. This guide provides a foundational understanding of the synthesis and discovery of **diboron tetrafluoride**, offering valuable information for researchers and professionals in the chemical sciences. Further exploration of its reactivity and applications continues to be an active area of research.

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